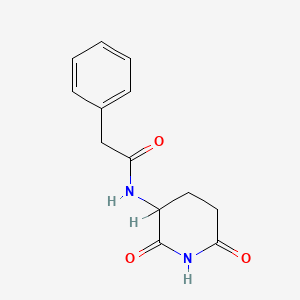

3-Phenylacetylamino-2,6-piperidinedione

説明

Synthesis Analysis

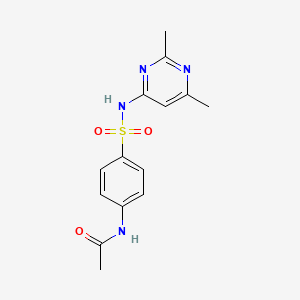

The synthesis of 3-Phenylacetylamino-2,6-piperidinedione has been explored through various methods. Michalska et al. (1993) detailed the Raman and IR spectra, providing insights into the vibrational assignments supported by normal coordinate calculations, indicating its structural resemblance to uracil derivatives, which supports its antitumour properties (Michalska, 1993). Further, synthesis advancements have been made by exploring enantioseparation techniques, highlighting the compound's chiral nature and its implications for antineoplastic activity (Tang et al., 1996).

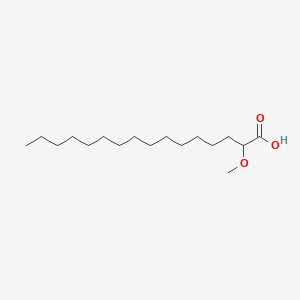

Molecular Structure Analysis

The molecular structure of 3-Phenylacetylamino-2,6-piperidinedione has been analyzed through spectroscopic methods, revealing its similarity with DNA intercalative anticancer drugs, suggesting a mode of action involving DNA binding. This structural analysis has been pivotal in understanding its interaction with biological molecules (Lehner et al., 1986).

Chemical Reactions and Properties

Its interaction with metal ions has been studied, indicating complex formation that could be critical to its mechanism of action. The stability constants of complexes formed with various metal ions like Ca(II), Mg(II), and Cu(II) have been determined, showing its potential in forming complexes with biological relevance (Michalska et al., 1996).

Physical Properties Analysis

The physical properties, including stability and hydrolysis behavior, have been thoroughly investigated. Revelle et al. (1996) detailed hydrolysis studies, which are crucial for understanding the compound's behavior under physiological conditions and its potential metabolic pathways (Revelle et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-Phenylacetylamino-2,6-piperidinedione, such as its reactivity and interaction with DNA, have been a focal point of research. Its binding properties with DNA have been explored, revealing weak yet specific interactions, which may elucidate its antineoplastic mechanism (Lehner et al., 1986). Additionally, its capacity to form complexes with metal ions suggests a multifaceted approach to its biological activity.

科学的研究の応用

Antitumor and Antineoplastic Properties

3-Phenylacetylamino-2,6-piperidinedione, known as Antineoplaston A10, demonstrates notable antitumor properties. A study by Michalska (1993) analyzed its Raman and IR spectra, highlighting its potential mechanism of action related to its structural and electronic resemblance to pyrimidine bases. This resemblance suggests that Antineoplaston A10 could act as an antagonist in electrostatic interactions and hydrogen bonding formation with biological molecules, impacting tumor growth (Michalska, 1993). Additionally, its interaction with metal ions was studied, which could further illuminate its binding properties in biological systems, as reported by Michalska, Morzyk, & Wojciechowski (1996) (Michalska, Morzyk, & Wojciechowski, 1996).

Inhibition of Cell Growth

The compound has been shown to inhibit the growth of cancer cells. Wood et al. (1991) demonstrated that 3-Phenylacetylamino-2,6-piperidinedione inhibits DNA synthesis in rat Nb2 lymphoma cell line, suggesting a cytostatic effect (Wood, Copland, Muldoon, & Hendry, 1991). Abou-Zeid et al. (2000) further explored its antimitotic activity on human breast cancer cells, indicating its potential as a stronger antiproliferative agent than the existing drugs (Abou-Zeid, El-Mowafy, El-Ashmawy, Hendry, Abdelal, & Badria, 2000).

Applications in Osteosarcoma and Other Cancers

Komiya et al. (1991) found that Antineoplaston A10 exhibits both cytostatic and cytocidal effects on cultured osteosarcoma cells, highlighting its potential in chemotherapy for bone cancers (Komiya, Yamanaka, Kurosaki, Minamitani, Inoue, & Tsuda, 1991).

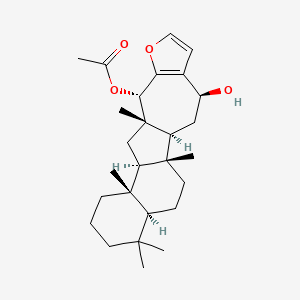

Enhanced Delivery Systems for Antitumor Activity

Aboumanei et al. (2018) focused on the development of microemulsion systems for improved intravenous delivery of 3-Phenylacetylamino-2,6-piperidinedione analogs, aiming to enhance its antitumor activity and overcome solubility challenges (Aboumanei, Abdelbary, Ibrahim, Tadros, & El-kolaly, 2018).

DNA Binding and Hormonal Interactions

Studies suggest that 3-Phenylacetylamino-2,6-piperidinedione may bind to DNA, potentially altering cellular responsiveness to hormones. Lehner, Burzynski, & Hendry (1986) conducted spectroscopic studies indicating that its interaction with DNA is weaker compared to classical intercalating agents but still specific (Lehner, Burzynski, & Hendry, 1986). Copland et al. (1993) found that it inhibited estrogen-stimulated cell growth, suggesting a potential role in breast cancer treatment (Copland, Hendry, Chu, Wood, Wrenn, Pantazis, & Mahesh, 1993).

Chemo-surveillance and Natural Defense Mechanisms

Liau et al. (1987) introduced the concept of chemo-surveillance, where Antineoplaston A10 can boost endogenous levels of antineoplastons, contributing to the body's natural defense against cancer (Liau, Szopa, Burzynski, & Burzynski, 1987).

特性

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQCUGLKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylacetylamino-2,6-piperidinedione | |

CAS RN |

77658-84-5 | |

| Record name | Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

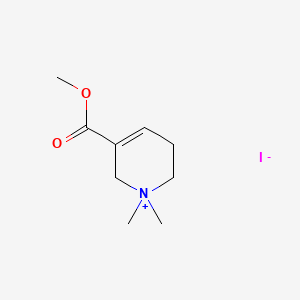

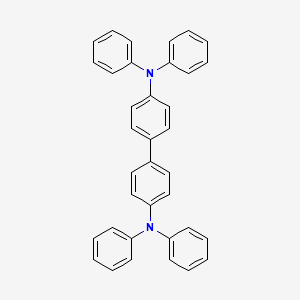

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

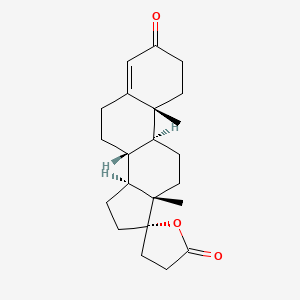

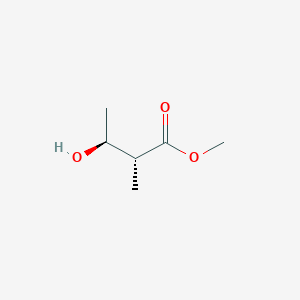

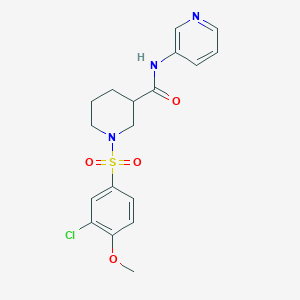

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)

![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)